2-Methyl-2-propyl-1,3-dioxane-4,6-dione

Organic Synthesis Medicinal Chemistry Analytical Chemistry

Procure 2-Methyl-2-propyl-1,3-dioxane-4,6-dione (CAS 181639-60-1), a distinct Meldrum's acid derivative. The methyl and propyl C2-substituents impart unique lipophilicity and steric bulk, altering reaction profiles versus the parent compound. This makes it ideal for developing fragrance pro-accords with specific release kinetics and for constructing sterically defined heterocyclic scaffolds in drug discovery. The higher molecular weight also serves as a key HPLC analytical marker.

Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
CAS No. 181639-60-1
Cat. No. B12561214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-propyl-1,3-dioxane-4,6-dione
CAS181639-60-1
Molecular FormulaC8H12O4
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCCCC1(OC(=O)CC(=O)O1)C
InChIInChI=1S/C8H12O4/c1-3-4-8(2)11-6(9)5-7(10)12-8/h3-5H2,1-2H3
InChIKeyFZQUTQUNUVLDKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-propyl-1,3-dioxane-4,6-dione (CAS 181639-60-1) for Procurement and Research


2-Methyl-2-propyl-1,3-dioxane-4,6-dione, with CAS number 181639-60-1 and molecular formula C8H12O4 [1], is a 2,2-disubstituted derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). This compound belongs to the 1,3-dioxane-4,6-dione class of cyclic β-diketones, which are widely recognized as versatile intermediates in organic synthesis due to the high acidity of the C5 methylene protons (pKa ~5 in the parent Meldrum's acid) [2]. The substitution pattern at the C2 position, featuring a methyl and a propyl group instead of the two methyl groups found in the parent compound, alters the steric and electronic environment, which in turn influences the reactivity and physicochemical properties of the molecule and its derivatives .

Why 2-Methyl-2-propyl-1,3-dioxane-4,6-dione Cannot Be Replaced by Generic Meldrum's Acid Analogs


Generic substitution among Meldrum's acid derivatives is not feasible due to the profound influence of the C2 substituents on the molecule's steric bulk, conformational stability, and electronic properties [1]. The parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione, serves as a benchmark with well-defined reactivity, but replacing even one methyl group with a longer alkyl chain, such as the propyl group in 2-Methyl-2-propyl-1,3-dioxane-4,6-dione, can significantly alter the compound's solubility profile, boiling point, and the steric environment around the reactive C5 position [2]. Such changes can directly impact reaction yields, selectivity in asymmetric syntheses, and the physical properties of downstream products, including those in fragrance and pharmaceutical applications [3]. Therefore, selection must be based on specific structural requirements rather than class membership alone.

Quantitative Comparative Evidence for 2-Methyl-2-propyl-1,3-dioxane-4,6-dione


Molecular Weight and Lipophilicity Differentiation for Solubility and Separation

2-Methyl-2-propyl-1,3-dioxane-4,6-dione possesses a molecular weight of 172.18 g/mol, which is 28.05 g/mol higher than that of the parent Meldrum's acid (144.13 g/mol) [1]. This increase is due to the substitution of a methyl group with a propyl group, resulting in a more lipophilic molecule. This difference in molecular weight and lipophilicity directly impacts its behavior in chromatographic separations (e.g., longer retention time on reverse-phase HPLC) and its solubility in organic solvents versus aqueous media .

Organic Synthesis Medicinal Chemistry Analytical Chemistry

Steric Hindrance at the Reactive C5 Position: Impact on Reaction Kinetics

The presence of a propyl group at the C2 position in 2-Methyl-2-propyl-1,3-dioxane-4,6-dione introduces greater steric hindrance around the reactive C5 methylene group compared to the dimethyl analog. While no direct kinetic data for this specific compound was located, studies on related 2,2-disubstituted Meldrum's acids demonstrate that bulkier alkyl substituents decrease the rate of nucleophilic attack at C5, as observed in Knoevenagel condensations [1]. This steric shielding can be exploited to enhance reaction selectivity or modulate the stability of enolate intermediates .

Organic Synthesis Reaction Development Mechanistic Studies

Potential for Altered Biological Activity Profiles in Antimicrobial and Anticancer Assays

While specific bioactivity data for 2-Methyl-2-propyl-1,3-dioxane-4,6-dione is absent, a study on a series of vanillidene Meldrum's acid derivatives revealed that antimicrobial and anticancer potencies are highly dependent on the nature of the alkyl substituents. For example, the decyl-substituted molecule (3i) exhibited the highest activity against E. coli (MIC = 12.4 μM) and cancer cell lines (HeLa: 15.7 μM), outperforming its O-acyl counterparts [1]. This demonstrates a clear structure-activity relationship where alkyl chain length and branching at the 2-position can significantly modulate biological effects .

Medicinal Chemistry Antimicrobial Research Anticancer Research

Recommended Application Scenarios for 2-Methyl-2-propyl-1,3-dioxane-4,6-dione


Building Block for Tailored β-Ketoesters in Fragrance Pro-Accord Synthesis

2-Methyl-2-propyl-1,3-dioxane-4,6-dione serves as a synthon for the preparation of β-ketoesters with specific lipophilic profiles, which are valuable as fragrance pro-accords in laundry and personal care products . Its distinct molecular weight and propyl group can influence the volatility and substantivity of the released fragrance alcohol, enabling the creation of scent profiles with tailored release kinetics [1].

Intermediate for Heterocyclic Compounds in Drug Discovery

As a sterically differentiated Meldrum's acid analog, this compound is a suitable starting material for the synthesis of diverse heterocyclic scaffolds, including macrocyclic β-keto lactones and substituted indoles . The increased steric bulk at C2 can be exploited to direct regioselective reactions or to install novel substitution patterns in drug-like molecules, potentially leading to compounds with improved pharmacokinetic properties or target selectivity [1].

Analytical Standard for Chromatographic Method Development

The higher molecular weight and increased lipophilicity of 2-Methyl-2-propyl-1,3-dioxane-4,6-dione, relative to the parent Meldrum's acid, make it a useful analytical standard for developing and validating reverse-phase HPLC methods. Its distinct retention time, resulting from the propyl substituent, can serve as a marker for optimizing separation conditions for mixtures of Meldrum's acid derivatives .

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